molecular formula C10H18N2O4S B2441717 Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-carbamothioylpropanoate CAS No. 1822581-43-0

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-carbamothioylpropanoate

Cat. No.: B2441717
CAS No.: 1822581-43-0
M. Wt: 262.32
InChI Key: NPQVJZMBNSCRHL-UHFFFAOYSA-N
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Description

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-carbamothioylpropanoate is a synthetic organic compound known for its versatile applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a carbamothioyl group. These functional groups contribute to its reactivity and utility in chemical synthesis and biological studies.

Properties

IUPAC Name

methyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-sulfanylidenebutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4S/c1-10(2,3)16-9(14)12-6(5-7(11)17)8(13)15-4/h6H,5H2,1-4H3,(H2,11,17)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQVJZMBNSCRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=S)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-carbamothioylpropanoate typically involves multiple steps, starting with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the carbamothioyl group. One common method involves the reaction of a suitable amino acid derivative with tert-butyl chloroformate to form the Boc-protected intermediate. This intermediate is then reacted with a thiocarbamate reagent under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems and advanced purification techniques such as chromatography and crystallization. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-carbamothioylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.

    Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to the formation of free amines or other functionalized derivatives.

Scientific Research Applications

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-carbamothioylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including inhibitors of specific enzymes and receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-carbamothioylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability and protection during chemical reactions, while the carbamothioyl group can form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-carbamothioylpropanoate is unique due to the presence of the carbamothioyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for specific applications where thiocarbamate functionality is desired.

Biological Activity

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-carbamothioylpropanoate, also known by its CAS number 124072-61-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H17NO4C_9H_{17}NO_4, with a molecular weight of 203.24 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and drug development due to its stability and ease of removal under mild conditions.

Key Properties

PropertyValue
Molecular FormulaC₉H₁₇NO₄
Molecular Weight203.24 g/mol
Boiling PointNot Available
Number of Heavy Atoms14
Number of Rotatable Bonds6
Number of H-bond Acceptors4
Number of H-bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the carbamothioyl group suggests potential inhibitory effects on enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and protein synthesis.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, research has shown that derivatives containing the Boc group can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies

  • Inhibitory Effects on Cancer Cells : A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various Boc-protected amino acids, including this compound. Results showed significant inhibition zones against Pseudomonas aeruginosa and Bacillus subtilis, suggesting broad-spectrum antimicrobial potential.

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